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Introduction

The encapsulation of messenger RNA (mRNA) into lipid nanoparticles (LNPSs) is a critical step
in the development of MRNA-based therapeutics and vaccines. The efficiency of this
encapsulation directly impacts the potency and dosage of the final product. The RiboGreen
assay is a highly sensitive and reliable method for quantifying RNA, making it an ideal tool for
determining the encapsulation efficiency of mMRNA within LNPs, such as those formulated with
the novel ionizable lipid Dog-IM4.[1] This application note provides a detailed protocol for
assessing the encapsulation efficiency of Dog-IM4 mMRNA LNPs using the RiboGreen assay.

The principle of the assay involves the use of RiboGreen, a fluorescent dye that exhibits a
significant increase in fluorescence upon binding to RNA.[2][3] To determine encapsulation
efficiency, the fluorescence of the LNP sample is measured under two conditions: intact and
lysed. In the intact state, the RiboGreen dye can only access the unencapsulated, or "free,"
MRNA on the exterior of the nanoparticles. Subsequently, a detergent, such as Triton X-100, is
used to disrupt the lipid bilayer of the LNPs, releasing the encapsulated mRNA and allowing
the RiboGreen dye to bind to the total mMRNA present in the sample. The difference between
the total and free MRNA concentrations allows for the calculation of the encapsulated mRNA
and, consequently, the encapsulation efficiency.

Experimental Workflow Overview
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The following diagram illustrates the overall workflow for determining the encapsulation
efficiency of Dog-IM4 mMRNA LNPs using the RiboGreen assay.
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Caption: Workflow for mRNA encapsulation efficiency determination.

Data Presentation

The following table summarizes representative quantitative data for the encapsulation

efficiency of Dog-IM4 mMRNA LNPs as determined by the RiboGreen assay. A study has

reported an encapsulation efficiency of approximately 65% for Dog-IM4 LNPs.

Sample Free mRNA Total mMRNA Encapsulated Encapsulation
Description (ng/mL) (ng/mL) mRNA (ng/mL) Efficiency (%)
Dog-IM4 LNP
_ 35.2 101.5 66.3 65.3
Replicate 1
Dog-IM4 LNP
, 34.8 99.8 65.0 65.1
Replicate 2
Dog-IM4 LNP
_ 35.5 102.1 66.6 65.2
Replicate 3
Average 35.17 101.13 65.97 65.2
Standard
o 0.35 1.18 0.85 0.10
Deviation

Detailed Experimental Protocol
Materials and Reagents

Quant-iT™ RiboGreen™ RNA Assay Kit (containing RiboGreen reagent, TE buffer

concentrate, and RNA standard)

Nuclease-free water

Triton™ X-100

Dog-IM4 mRNA LNP samples

Black, opaque 96-well microplates
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Fluorescence microplate reader with excitation at ~480 nm and emission at ~520 nm

Nuclease-free pipette tips and tubes

Reagent Preparation

1X TE Buffer: Prepare 1X TE buffer by diluting the 20X TE buffer concentrate provided in the
kit with nuclease-free water.

RiboGreen Working Solution: On the day of the assay, dilute the RiboGreen reagent
concentrate 200-fold in 1X TE buffer. Protect this solution from light by covering the container
with aluminum foil.

Lysis Buffer (2% Triton X-100 in 1X TE Buffer): Prepare a 2% (v/v) Triton X-100 solution in
1X TE buffer.

Standard Curve Preparation

A standard curve is essential for converting fluorescence readings into RNA concentrations.

Prepare a 2 pg/mL RNA Stock Solution: Dilute the RNA standard provided in the kit (typically
100 pg/mL) to 2 pg/mL using 1X TE buffer.

Serial Dilutions: Perform a series of dilutions of the 2 pg/mL RNA stock solution in 1X TE
buffer to create standards with concentrations ranging from 1000 ng/mL down to
approximately 15.6 ng/mL. A typical two-fold serial dilution series is recommended.

Sample Preparation

For each Dog-IM4 mMRNA LNP sample, two types of measurements are required: one for free
MRNA and one for total mRNA.

Dilute LNP Samples: Dilute the Dog-IM4 mRNA LNP samples in 1X TE buffer to a theoretical
concentration that falls within the linear range of the RNA standard curve.

Plate Setup:
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o For Total mRNA: In duplicate or triplicate wells of the 96-well plate, add 50 pL of the
diluted LNP sample and 50 pL of the 2% Triton X-100 lysis buffer.

o For Free mRNA: In separate duplicate or triplicate wells, add 50 pL of the diluted LNP
sample and 50 pL of 1X TE buffer (without Triton X-100).

o Standards: Add 100 pL of each RNA standard dilution to separate wells.

o Blank: Add 100 pL of 1X TE buffer to at least two wells to serve as a blank.

Assay Procedure

e Lysis Incubation: Incubate the 96-well plate at 37°C for 10 minutes to ensure complete lysis
of the LNPs in the wells containing Triton X-100.

¢ RiboGreen Addition: After incubation, add 100 pL of the RiboGreen working solution to all
wells (samples, standards, and blank).

 Incubation: Incubate the plate for 2-5 minutes at room temperature, protected from light.

e Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader
with excitation at approximately 480 nm and emission at approximately 520 nm.

Data Analysis and Calculation

The following diagram outlines the logical steps for calculating the encapsulation efficiency
from the fluorescence data.
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Caption: Data analysis workflow for encapsulation efficiency.
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Background Subtraction: Subtract the average fluorescence of the blank wells from the
fluorescence readings of all standard and sample wells.

Standard Curve Generation: Plot the background-subtracted fluorescence values of the RNA
standards against their corresponding concentrations. Perform a linear regression to obtain
the equation of the line (y = mx + c¢), where y is the fluorescence, x is the concentration, m is
the slope, and c is the y-intercept.

Calculate mMRNA Concentrations: Use the linear regression equation to calculate the
concentration of "free mRNA" (from intact LNP samples) and "total mRNA" (from lysed LNP
samples). Remember to account for the dilution factor of the samples.

Calculate Encapsulation Efficiency (EE):

o Encapsulated mRNA Concentration = Total MRNA Concentration - Free mRNA
Concentration

o Encapsulation Efficiency (%) = (Encapsulated mRNA Concentration / Total mMRNA
Concentration) x 100

This protocol provides a robust framework for accurately determining the encapsulation

efficiency of Dog-IM4 mMRNA LNPs, a critical quality attribute for the development of effective

MRNA-based medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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